molecular formula C10H16N4O B1487757 4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1033444-03-9

4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B1487757
CAS No.: 1033444-03-9
M. Wt: 208.26 g/mol
InChI Key: NAVSVCXWJNOJJL-UHFFFAOYSA-N
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Description

4-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and various industrial applications.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound exhibits various biological activities, including anti-inflammatory, analgesic, and antipyretic properties. It is used in the development of new drugs targeting these conditions.

Medicine: 4-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is investigated for its potential therapeutic applications in treating diseases such as cancer, diabetes, and cardiovascular disorders.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide

  • 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness: 4-Amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its cyclopentyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This structural difference can lead to variations in reactivity, stability, and biological activity.

Properties

IUPAC Name

4-amino-5-cyclopentyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14-9(10(12)15)7(11)8(13-14)6-4-2-3-5-6/h6H,2-5,11H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVSVCXWJNOJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CCCC2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
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Reactant of Route 5
4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
4-amino-3-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

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